molecular formula C18H37Cl3Si B089594 Octadecyltrichlorosilane CAS No. 112-04-9

Octadecyltrichlorosilane

Cat. No.: B089594
CAS No.: 112-04-9
M. Wt: 387.9 g/mol
InChI Key: PYJJCSYBSYXGQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trichloro(octadecyl)silane, also known as Octadecyltrichlorosilane (ODTS), primarily targets a variety of nanoparticles and metal oxides substrates . It is used as a self-assembled monolayer (SAM) on these substrates . The primary role of these targets is to provide a surface for the ODTS to bind and modify.

Mode of Action

The compound interacts with its targets by forming a self-assembled monolayer (SAM) on the substrate surfaces . This interaction is facilitated by the large alkyl and polar head group of the ODTS . The formation of the SAM results in the modification of the surface properties of the substrates, providing them with an amphiphilic character .

Biochemical Pathways

It is known that the compound is used as a silanization agent to prepare hydrophobic stationary phases for reversed-phase chromatography . This suggests that it may affect the biochemical pathways related to the separation and analysis of complex mixtures.

Pharmacokinetics

It is known that the compound is a colorless liquid with a density of 0984 g/mL . It has a boiling point of 223 °C at 10 Torr . These properties may influence its bioavailability.

Result of Action

The primary result of ODTS’s action is the creation of a hydrophobic surface with high thermo-mechanical stability . This surface modification can be used in molecular and opto-electronics applications .

Action Environment

The action of ODTS can be influenced by environmental factors. For instance, it is known to be flammable and to hydrolyze readily with the release of hydrogen chloride . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of water, and other environmental conditions.

Biochemical Analysis

Biochemical Properties

Trichloro(octadecyl)silane is known for its ability to form stable covalent bonds with surface hydroxyl groups . This property allows it to interact with various biomolecules, particularly those with hydroxyl groups. The nature of these interactions is primarily covalent bonding, which results in the formation of a stable complex.

Cellular Effects

The effects of Trichloro(octadecyl)silane on cells are largely dependent on its ability to form self-assembled monolayers on various substrates . This can influence cell function by altering the properties of the substrate, potentially impacting cell adhesion, proliferation, and differentiation. The specific cellular processes influenced by Trichloro(octadecyl)silane are likely to be highly context-dependent, varying with the type of cell and the nature of the substrate.

Molecular Mechanism

At the molecular level, Trichloro(octadecyl)silane exerts its effects through its ability to form covalent bonds with hydroxyl groups . This can result in the modification of biomolecules, potentially altering their function. For example, the formation of a self-assembled monolayer on a substrate can change the substrate’s properties, influencing the behavior of cells and biomolecules that interact with it .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trichloro(octadecyl)silane can change over time due to its reactivity. It readily hydrolyzes, releasing hydrogen chloride . This can lead to changes in the properties of Trichloro(octadecyl)silane-treated substrates over time. Long-term studies are needed to fully understand these temporal effects.

Transport and Distribution

Trichloro(octadecyl)silane is likely to be transported and distributed within cells and tissues via its interaction with various biomolecules. Its amphiphilic character could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Trichloro(octadecyl)silane is likely to be influenced by its interactions with various biomolecules and its amphiphilic character

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyltrichlorosilane is synthesized through the reaction of 1-chlorooctadecane with silicon tetrachloride in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups.

Industrial Production Methods: In industrial settings, trichloro(octadecyl)silane is produced by reacting octadecyl alcohol with silicon tetrachloride. The reaction is carried out in a solvent such as toluene, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

trichloro(octadecyl)silane
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InChI

InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3
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InChI Key

PYJJCSYBSYXGQQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C18H37Cl3Si
Record name OCTADECYLTRICHLOROSILANE
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Related CAS

33520-90-0
Record name Silane, trichlorooctadecyl-, homopolymer
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DSSTOX Substance ID

DTXSID50868051
Record name Octadecyltrichlorosilane
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Molecular Weight

387.9 g/mol
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Physical Description

Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds., Colorless liquid with a pungent odor; [CAMEO]
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Boiling Point

380 °C, BP: 223 °C at 10 mm Hg
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Flash Point

193 °F (NFPA, 2010), 193 °F (89 °C) (closed cup)
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Solubility

Soluble in benzene, ethyl ether, heptane, and perchloroethylene
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Density

0.984 g/cu cm at 25 °C
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Vapor Pressure

0.00000992 [mmHg]
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Color/Form

Water-white liquid

CAS No.

112-04-9
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Record name Trichlorooctadecylsilane
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Melting Point

about 20 °C
Record name Octadecyltrichlorosilane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octadecyltrichlorosilane
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Octadecyltrichlorosilane
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Octadecyltrichlorosilane
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Octadecyltrichlorosilane
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Octadecyltrichlorosilane
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Octadecyltrichlorosilane

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